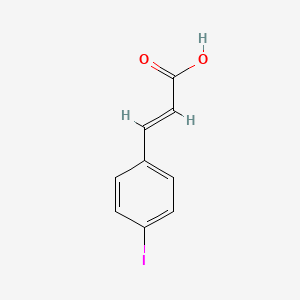

4-碘肉桂酸

描述

4-Iodocinnamic acid is a synthetic spice that falls under the category of aromatic cinnamic acid, esters, and derivatives . It has a molecular formula of C9H7IO2 and a molecular weight of 274.05500 . The compound is also known by other names such as 3-(4-iodophenyl)prop-2-enoic acid .

Synthesis Analysis

The synthesis of 4-Iodocinnamic acid involves several steps. One of the synthetic routes involves the use of cinnamic acid and 4-Iodobenzyl bromide . Other precursors used in the synthesis include Malonic acid and 4-Iodobenzaldehyde .Molecular Structure Analysis

The molecular structure of 4-Iodocinnamic acid consists of 9 carbon atoms, 7 hydrogen atoms, 1 iodine atom, and 2 oxygen atoms . The density of the compound is 1.862 g/cm3 and it has a boiling point of 362ºC at 760 mmHg .Physical and Chemical Properties Analysis

4-Iodocinnamic acid has a density of 1.862 g/cm3 and a boiling point of 362ºC at 760 mmHg . The compound has a molecular weight of 274.05500 and an exact mass of 273.94900 . The LogP value of the compound is 2.38900, indicating its lipophilicity .科学研究应用

生物利用度和生物活性

4-羟基肉桂酸是 4-碘肉桂酸的相关化合物,已对其生物利用度和各种生物活性进行了研究。它在植物中以游离或结合的形式存在,并显示出显着的抗氧化、抗癌、抗菌、抗病毒、抗炎和其他活性。衍生物对香豆酸的结合增强了其生物活性,尽管在吸收方面存在挑战 (Pei 等,2016)。

抗氧化特性和健康益处

阿魏酸(4-羟基-3-甲氧基肉桂酸)以其对与氧化应激相关的疾病(如癌症、糖尿病和神经退行性疾病)的潜在健康益处而闻名。它的抗氧化特性及其与各种生物活性的关系已得到充分证明 (Silva & Batista, 2017)。

在农业和健康产业中的定量

阿魏酸是另一种衍生物,在细胞壁结构中至关重要,并具有很高的抗氧化特性。从农业废料中提取这种化合物引起了极大的兴趣,因此需要准确的定量方法。这些方法对其在食品和健康产业中的应用至关重要 (Barberousse 等,2008)。

脑缺血中的内皮功能

对 4-羟基-3,5-二叔丁基肉桂酸(一种结构相关的化合物)的研究表明,在实验性脑缺血中具有显着的内皮保护活性。该化合物保留了血管扩张、抗血栓和抗炎功能,表明在脑缺血中具有治疗应用潜力 (Voronkov & Pozdnyakov, 2018)。

用于植物基产品和生物基质的分析方法

由于对香豆酸(4-羟基肉桂酸)在血浆、尿液和植物提取物等各种基质中的分析至关重要,因此最有效的分析方法是高效液相色谱,这表明精确分析技术在评估化合物在不同物质中存在方面的重要性 (Ferreira 等,2019)。

小分子的 MALDI-MS 成像

合成了 D(4)-α-氰基-4-羟基肉桂酸 (D(4)-CHCA),用作小分子药物和内源性化合物的质谱成像基质。它在揭示生物组织切片中的信号方面显示出潜力,表明其在详细分子分析中的应用 (Shariatgorji 等,2012)。

作用机制

Target of Action

4-Iodocinnamic acid is a mesomorphic, supramolecular organic acid that exhibits potent cytotoxicity against cancer cells . It is an analogue of the natural product cinnamic acid . The primary target of 4-Iodocinnamic acid is the active site of the enzyme DNA polymerase .

Mode of Action

It is known to bind to the active site of the enzyme dna polymerase . This interaction could potentially interfere with the enzyme’s function, leading to the compound’s cytotoxic effects against cancer cells .

Pharmacokinetics

Factors such as renal function, genetic makeup, sex, and age can influence the pharmacokinetic parameters of a drug .

Result of Action

The molecular and cellular effects of 4-Iodocinnamic acid’s action are primarily its cytotoxic effects against cancer cells . By binding to the active site of DNA polymerase, it may disrupt the normal functioning of this enzyme, potentially leading to cell death in cancer cells .

生化分析

Biochemical Properties

4-Iodocinnamic acid is a derivative of cinnamic acid, which is a key chemical found in plants such as Cinnamomum cassia (Chinese cinnamon) and Panax ginseng .

Cellular Effects

4-Iodocinnamic acid has been shown to exhibit potent cytotoxicity against cancer cells . It has also been used in the modification of cellulose fibers, resulting in materials with robust and sustained antibacterial properties .

Molecular Mechanism

It is known to bind to the active site of the enzyme DNA polymerase

Temporal Effects in Laboratory Settings

It is known that cinnamic acid derivatives demonstrate considerable radical scavenging and antioxidant action, with a parallel decrease in Triton-induced hyperlipidemia in rats .

Dosage Effects in Animal Models

The effects of 4-Iodocinnamic acid at different dosages in animal models have not been extensively studied. It is known that some cinnamic acid derivatives have been found to significantly decrease triglycerides and total cholesterol in the plasma of hyperlipidemic rats .

Metabolic Pathways

4-Iodocinnamic acid is a derivative of cinnamic acid, which is known to be metabolized to p-coumaric acid in Yarrowia lipolytica

属性

IUPAC Name |

(E)-3-(4-iodophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDLJAPEZBFHGP-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

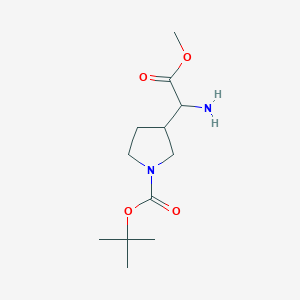

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(3,4-Dimethoxy-phenyl)-ethyl]-(1-methyl-1H-pyrrol-2-ylmethyl)-amine hydrochloride](/img/structure/B3083033.png)

![Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine oxalate](/img/structure/B3083052.png)

![4-(3-Phenoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3083085.png)

![4-(Thiophen-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3083091.png)

![Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]-](/img/structure/B3083111.png)

![2-Amino-2-[4-(3-pyridyloxy)phenyl]acetic acid](/img/structure/B3083140.png)